

3-Methoxy-4-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-methylaniline

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An In-Depth Technical Guide to **3-Methoxy-4-methylaniline** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **3-Methoxy-4-methylaniline** (CAS No. 16452-01-0), a key chemical intermediate with significant applications in the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, proven applications, synthetic pathways, and critical safety protocols to support advanced scientific endeavors.

Core Molecular Profile and Physicochemical Properties

3-Methoxy-4-methylaniline, also known as o-cresidine, is an aromatic amine whose structure incorporates aniline, methoxy, and methyl functional groups.^[1] This unique combination makes it a versatile building block in organic synthesis, particularly for creating complex molecular architectures required for therapeutically active compounds.^[1] Its chemical identity and physical characteristics are foundational to its application and handling.

The compound typically appears as a brown chunky solid.^[2] It is sensitive to prolonged exposure to air and is insoluble in water.^{[2][3]}

Identifier	Value	Source(s)
IUPAC Name	3-methoxy-4-methylaniline	[2]
Synonyms	o-Cresidine, 4-Methyl-m-anisidine	[2][4]
CAS Number	16452-01-0	[5][6][7]
Molecular Formula	C ₈ H ₁₁ NO	[1][2][3][5]
Molecular Weight	137.18 g/mol	[2][4][5][7]
Exact Mass	137.084063974 Da	[2]
Melting Point	57-59 °C	[8]
Boiling Point	250-252 °C (482-486 °F) at 760 mmHg	[2]
Flash Point	>113 °C (>235.4 °F) - closed cup	[8]

Spectroscopic Characterization for Compound Verification

Accurate identification and purity assessment are paramount in research and pharmaceutical manufacturing. Spectroscopic data provides a definitive fingerprint for **3-Methoxy-4-methylaniline**.

- ¹H NMR Spectroscopy: Proton NMR is essential for confirming the arrangement of protons on the benzene ring and the methyl/methoxy groups.[2][9]
- Infrared (IR) Spectroscopy: IR spectra reveal the characteristic vibrational frequencies of the functional groups, notably the N-H stretches of the amine and C-O stretches of the methoxy group.[2]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with a parent peak corresponding to its molecular ion.[2][10]

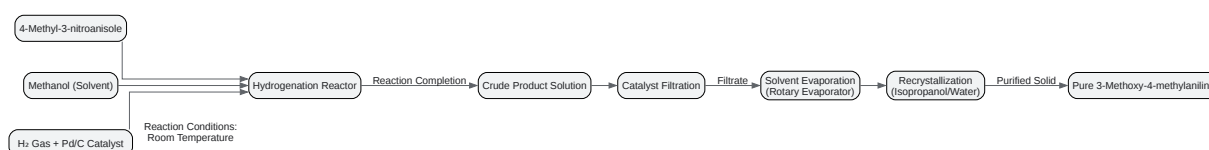
- UV-VIS Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule's aromatic system.[2]

Researchers should cross-reference experimentally obtained spectra with established databases to ensure the identity and purity of their material.[2]

Synthesis Pathway and Quality Considerations

The synthesis of **3-Methoxy-4-methylaniline** is a critical aspect for its use as a reliable intermediate. A common and effective industrial method involves the catalytic hydrogenation of a nitrated precursor, 4-methyl-3-nitroanisole.

The rationale behind this pathway lies in the high efficiency and selectivity of catalytic hydrogenation for reducing nitro groups to amines without affecting other functionalities on the aromatic ring. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and stability. The reaction is typically performed in a protic solvent like methanol to facilitate the process.[11]



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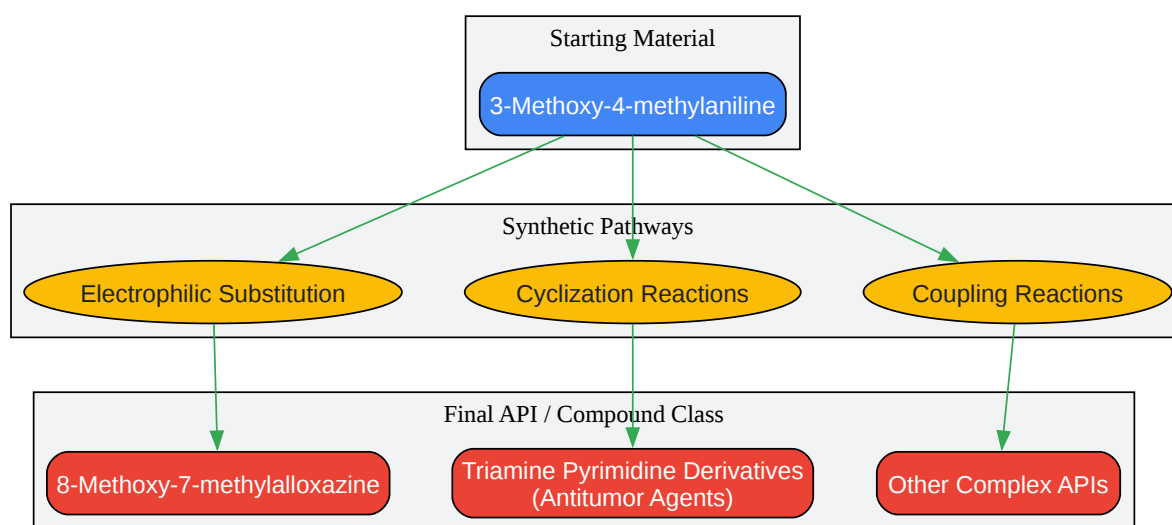
Caption: Synthetic workflow for **3-Methoxy-4-methylaniline**.

Quality Control in Manufacturing

The pharmaceutical industry demands stringent quality. When sourcing **3-Methoxy-4-methylaniline**, purity is a primary concern, with manufacturers typically offering grades from 97% to over 99%.^{[1][6][8][12]} A comprehensive Certificate of Analysis (CoA) is essential to verify purity and identify any impurities that could impact subsequent synthetic steps or the final API's safety profile.^[1]

Key Applications in Drug Development

The structure of **3-Methoxy-4-methylaniline** makes it a valuable precursor for various active pharmaceutical ingredients (APIs). Its functional groups provide reactive sites for building more complex molecules.



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Caption: Role as a versatile pharmaceutical intermediate.

- **Synthesis of Alloxazine Derivatives:** It is a documented precursor for producing 8-methoxy-7-methylalloxazine.^[12] This synthesis involves an electrophilic substitution followed by

oxidative cyclization.[12]

- **Antitumor Agents:** The compound serves as a crucial building block in the synthesis of triamine pyrimidine derivatives, a class of molecules investigated for their antitumor properties.[13]

The ability to introduce specific methoxy and methyl substitutions via this intermediate allows medicinal chemists to fine-tune the steric and electronic properties of a target molecule, which is fundamental for optimizing drug efficacy and safety.

Safety, Handling, and Storage Protocols

Due to its hazard profile, strict adherence to safety protocols is mandatory when handling **3-Methoxy-4-methylaniline**.

GHS Hazard Classification

The compound is classified under several hazard categories, requiring careful risk assessment before use.

Hazard Class	Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[2][3][8]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[8]
Skin Irritation	H315	Causes skin irritation	[14]
Eye Irritation	H319	Causes serious eye irritation	[14]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[14]

Handling and Personal Protective Equipment (PPE)

- **Ventilation:** Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[14]

- PPE: Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[14]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures

- If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[15]
- If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[14]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[14]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Protect from light and air to maintain product quality.[2][14]

Analytical Methodology: Reverse-Phase HPLC

To quantify **3-Methoxy-4-methylaniline** or assess its purity, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. This technique separates the compound from impurities based on its polarity.

Protocol: Purity Analysis by RP-HPLC

This protocol is a self-validating system; consistent retention times and peak shapes indicate system stability, while the inclusion of a standard allows for accurate quantification.

- Column Selection: Utilize a C18 reverse-phase column (e.g., Newcrom R1) known for low silanol activity, which provides good peak shape for amines.[16]
- Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric acid or formic acid (for MS

compatibility).[16] A typical starting gradient could be 40:60 MeCN:Water.

- **Standard Preparation:** Accurately weigh a reference standard of **3-Methoxy-4-methylaniline** and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
- **Sample Preparation:** Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
- **Instrument Setup:**
 - Set the column temperature (e.g., 30 °C).
 - Set the flow rate (e.g., 1.0 mL/min).
 - Set the UV detector to a wavelength appropriate for the analyte (determined by UV-Vis spectra).
- **Analysis:**
 - Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
 - Inject the sample solution.
 - The retention time of the major peak in the sample should match that of the standard.
 - Calculate the concentration and thus purity based on the peak area and the calibration curve.

Conclusion

3-Methoxy-4-methylaniline is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical R&D. Its defined physicochemical properties, well-characterized spectral profile, and established synthetic routes make it a reliable intermediate. For researchers and drug development professionals, a thorough understanding of its applications, handling requirements, and analytical methods is essential for leveraging its full potential in the creation of next-generation therapeutics.

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- To cite this document: BenchChem. [3-Methoxy-4-methylaniline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097499#3-methoxy-4-methylaniline-molecular-weight-and-formula]

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